molecular formula C9H6S2 B095806 4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene CAS No. 17965-48-9

4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene

Cat. No.: B095806
CAS No.: 17965-48-9
M. Wt: 178.3 g/mol
InChI Key: HHSONWXYOAPAQZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 1,4-diketones with elemental sulfur or thiourea to form the thiophene rings. Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the desired compound .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, alkyl halides.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted cyclopentadithiophene compounds .

Mechanism of Action

The mechanism by which 4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene exerts its effects is primarily through its electronic properties. The compound interacts with molecular targets and pathways involved in charge transport and light emission. Its conjugated structure allows for efficient electron and hole transport, making it an ideal material for use in electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene is unique due to its fused ring structure, which provides enhanced stability and electronic properties compared to other thiophene-based compounds. This makes it particularly valuable in applications requiring high-performance materials .

Properties

CAS No.

17965-48-9

Molecular Formula

C9H6S2

Molecular Weight

178.3 g/mol

IUPAC Name

4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene

InChI

InChI=1S/C9H6S2/c1-6-2-10-4-8(6)9-5-11-3-7(1)9/h2-5H,1H2

InChI Key

HHSONWXYOAPAQZ-UHFFFAOYSA-N

SMILES

C1C2=CSC=C2C3=CSC=C31

Canonical SMILES

C1C2=CSC=C2C3=CSC=C31

Synonyms

7H-Cyclopenta[1,2-c:3,4-c']dithiophene

Origin of Product

United States

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